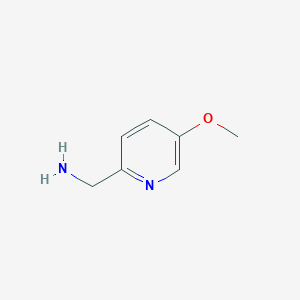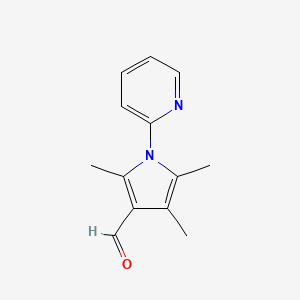
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as MTPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Mechanism of Action
The mechanism of action of (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is not well understood, but it is believed to involve the formation of charge-transfer complexes between the compound and the surrounding environment. This results in the efficient transport of charges through the material, leading to its excellent electronic properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, as it has not been extensively studied in this context. However, it is known to be a non-toxic compound, making it a safe candidate for use in various applications.
Advantages and Limitations for Lab Experiments
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile offers several advantages for lab experiments, including its ease of synthesis, non-toxic nature, and excellent electronic properties. However, its limitations include its relatively low solubility in common solvents, which can make it difficult to work with in certain contexts.
Future Directions
There are several future directions for research on (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, including its use in the development of high-performance organic electronic devices, its potential applications in the field of biotechnology, and its use as a building block for the synthesis of new materials with improved properties. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
Conclusion:
In conclusion, (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a promising chemical compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. Its excellent electronic properties make it a promising candidate for use in the development of high-performance electronic devices. Further research is needed to fully understand its potential and to explore its applications in other fields.
Synthesis Methods
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be synthesized through a multistep reaction process, which involves the condensation of m-toluidine and p-tolylthiourea, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through purification and isolation techniques.
properties
IUPAC Name |
(Z)-3-(3-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-6-8-17(9-7-14)19-13-23-20(22-19)18(12-21)11-16-5-3-4-15(2)10-16/h3-11,13H,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTBNRHKJIZEAQ-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)





![N-[3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2712583.png)


![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
